Phosphoseryl Phosphoserine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

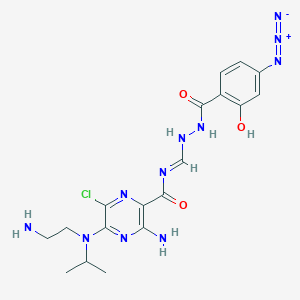

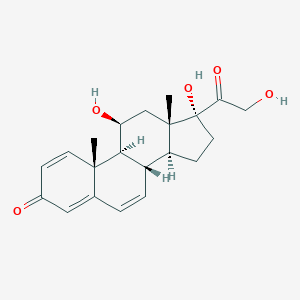

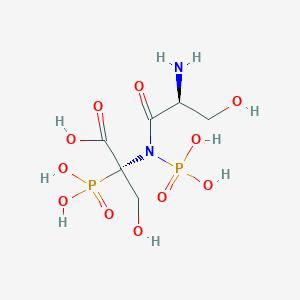

Phosphoserine (abbreviated as SEP or J) is an ester of serine and phosphoric acid. It is a component of many proteins as a result of post-translational modifications . The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases .

Synthesis Analysis

Phosphoserine is synthesized via the enzymatic phosphorylation of L-serine . In certain methanogenic archaea, phosphoserine is used in a two-step pathway to direct the incorporation of cysteine into proteins .Molecular Structure Analysis

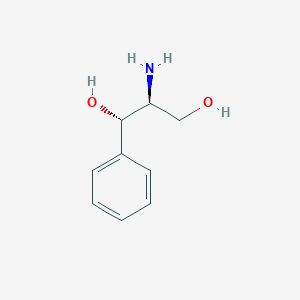

Phosphoserine has three potential coordination sites (carboxyl, amine, and phosphate group). Determination of the mode of coordination between phosphorylated ligands and metal ions occurring in an organism is a first step to explain the function of phosphoserine in bioinorganic processes .Chemical Reactions Analysis

The phosphorylation of the alcohol functional group in serine to produce phosphoserine is a key post-translational modification that regulates diverse biological processes . β-Elimination of the phosphate group on phosphoserine and phosphothreonine residues and addition of an alkyldithiol is a useful tool for analysis of the phosphorylation states of proteins and peptides .Physical And Chemical Properties Analysis

Phosphoserine has a molar mass of 185.073 g/mol and a melting point of 228 °C (442 °F; 501 K) . The solvent composition was also found to have a major effect on the yield of the reaction .科学的研究の応用

1. Protein Synthesis and Biochemical Roles

- tRNA and Protein Synthesis : PSP has been identified in specific hepatic transfer RNA (tRNA) from rat and rooster liver, suggesting a role in ribosomal polypeptide synthesis (Mäenpää & Bernfield, 1970).

- Phosphoserine Aminotransferase Catalysis : Studies indicate that PSP does not participate as an intermediate in phosphoserine aminotransferase catalysis, emphasizing the specificity of biochemical pathways involving phosphoserine (Mizutani et al., 1988).

- Casein Kinase-2 Substrate : PSP, upon partial dephosphorylation, serves as an efficient substrate for casein kinase-2, influencing protein phosphorylation dynamics (Meggio et al., 1988).

2. Biomedical and Therapeutic Applications

- Bone Regeneration : PSP has shown potential in promoting osteogenic differentiation of human adipose stem cells, suggesting its application in bone tissue engineering (Ying et al., 2014).

- Mineralized Tissue Regeneration : Multiphosphorylated peptides, including PSP, play a significant role in nucleating and regulating biomineralization, with applications in tissue regeneration (Cross et al., 2007).

3. Structural and Mechanistic Insights

- Structural Characterization : High-resolution structural studies of PSP have provided insights into its role in RNA-dependent cysteine biosynthesis in archaea, highlighting its biochemical significance (Fukunaga & Yokoyama, 2007).

- Phosphoserine Phosphatase Studies : Research on phosphoserine phosphatase, related to PSP, has elucidated mechanisms crucial for understanding phosphoester hydrolysis in various biological processes (Collet et al., 1999).

作用機序

The generation of phosphoserine stretches in phosphoproteins occurs through the major contribution of a few hierarchical protein kinases, with special reference to CK2 . Also well documented is the combined intervention of CK1 and GSK3, the former acting as priming and primed, the latter as primed kinase .

将来の方向性

The efficient biosynthesis of proteins bearing site-specific phosphorylation would enable the biochemical, mechanistic, and structural characterization of diverse phosphorylated proteins and provide molecular insight into how phosphorylation dynamically reshapes proteome function . The efficient biosynthesis of proteins bearing nonhydrolyzable analogs of phosphorylation at known phosphorylation sites would enable a range of additional applications .

特性

CAS番号 |

1492-21-3 |

|---|---|

分子式 |

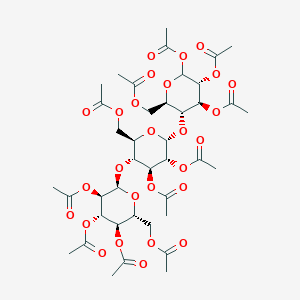

C6H14N2O11P2 |

分子量 |

352.13 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid |

InChI |

InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1 |

InChIキー |

PNAYBQVLHUSEEO-IMJSIDKUSA-N |

異性体SMILES |

C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

SMILES |

C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O |

正規SMILES |

C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

同義語 |

O-Phosphono-L-seryl-O-phosphono-L-serine; N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester); N-L-Seryl-L-serine Bis(dihydrogen phosphate); PN: WO2010142041 SEQID: 15 claimed protein; 21: PN: WO03093314 PAGE: 45 claimed protein; Phosphoser |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)